molecular formula C16H24N2O2 B3185330 Methyl 2-(3-butylpiperazin-1-yl)benzoate CAS No. 1131622-72-4

Methyl 2-(3-butylpiperazin-1-yl)benzoate

Cat. No.: B3185330
CAS No.: 1131622-72-4
M. Wt: 276.37 g/mol
InChI Key: QSFWKBIVBSPJGC-UHFFFAOYSA-N
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Description

Methyl 2-(3-butylpiperazin-1-yl)benzoate is a benzoate ester derivative featuring a 3-butylpiperazine moiety attached at the 2-position of the aromatic ring.

Properties

CAS No.

1131622-72-4

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

methyl 2-(3-butylpiperazin-1-yl)benzoate

InChI

InChI=1S/C16H24N2O2/c1-3-4-7-13-12-18(11-10-17-13)15-9-6-5-8-14(15)16(19)20-2/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3

InChI Key

QSFWKBIVBSPJGC-UHFFFAOYSA-N

SMILES

CCCCC1CN(CCN1)C2=CC=CC=C2C(=O)OC

Canonical SMILES

CCCCC1CN(CCN1)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Linked Benzoate Derivatives

(a) Positional Isomers
  • Methyl 3-((3-Butylpiperazin-1-yl)methyl)benzoate (Entry 13 in ): Structural difference: The piperazine is connected via a methylene bridge at the 3-position of the benzoate, unlike the direct attachment at the 2-position in the target compound.
(b) Substituent Variations on Piperazine
  • Methyl 3-((2-Methylpiperazin-1-yl)methyl)benzoate (Entry 12 in ):
    • A methyl group replaces the butyl substituent at the 3-position of piperazine.
    • Impact: Reduced lipophilicity and steric bulk may decrease membrane permeability but improve aqueous solubility .

Quinoline-Piperazine-Benzoate Hybrids ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and halogenated analogs (C2–C7) feature a quinoline-carbonyl-piperazine-benzoate architecture. Key distinctions from the target compound include:

  • Substituent Effects: Halogens (Br, Cl, F) or methoxy groups on the quinoline-phenyl ring modulate electronic properties and steric interactions, influencing receptor binding .

Physicochemical and Spectroscopic Data Comparison

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Key Substituents Notable Properties (Inferred)
Methyl 2-(3-butylpiperazin-1-yl)benzoate C₁₆H₂₃N₂O₂ 3-Butylpiperazin-1-yl High lipophilicity (logP ~3.5–4.0)
Methyl 3-((3-butylpiperazin-1-yl)methyl)benzoate C₁₇H₂₅N₂O₂ Methylene spacer at 3-position Increased flexibility, logP ~3.0–3.5
C1 () C₂₈H₂₅N₃O₃ Quinoline-4-carbonyl Aromatic stacking, UV absorbance ~300 nm
Bensulfuron-methyl () C₁₆H₁₈N₄O₇S Sulfonylurea linkage Pesticidal activity, polar (logP ~1.5)

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